molecular formula C10H12N2O3S B2475657 1-(Methylsulfonyl)indoline-5-carboxamide CAS No. 799259-25-9

1-(Methylsulfonyl)indoline-5-carboxamide

Cat. No.: B2475657
CAS No.: 799259-25-9
M. Wt: 240.28
InChI Key: BEZGDAUUVCVGDX-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)indoline-5-carboxamide is a chemical compound belonging to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in various natural products and pharmaceuticals, making them a focal point in medicinal chemistry research .

Scientific Research Applications

1-(Methylsulfonyl)indoline-5-carboxamide has diverse applications in scientific research:

Mechanism of Action

While specific information about the mechanism of action of “1-(Methylsulfonyl)indoline-5-carboxamide” is not available, indole derivatives are known to inhibit the activity of various enzymes and proteins through hydrogen bonding .

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Preparation Methods

The synthesis of 1-(Methylsulfonyl)indoline-5-carboxamide typically involves several steps:

    Starting Material: The synthesis begins with indoline, a bicyclic compound consisting of a benzene ring fused to a pyrrole ring.

    Sulfonylation: The indoline undergoes sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine. This step introduces the methylsulfonyl group at the nitrogen atom of the indoline ring.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .

Chemical Reactions Analysis

1-(Methylsulfonyl)indoline-5-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Comparison with Similar Compounds

1-(Methylsulfonyl)indoline-5-carboxamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-methylsulfonyl-2,3-dihydroindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c1-16(14,15)12-5-4-7-6-8(10(11)13)2-3-9(7)12/h2-3,6H,4-5H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZGDAUUVCVGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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